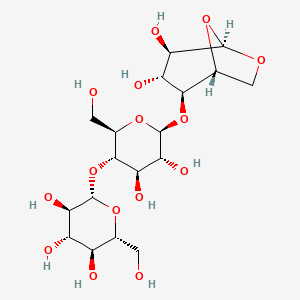
1,6-Anhydro-b-D-cellotriose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Anhydro-β-D-cellotriose is a carbohydrate derivative that belongs to the class of cellooligosaccharides. It is composed of three glucose units linked by β-1,4-glycosidic bonds, with an anhydro bridge between the first and sixth carbon atoms of the terminal glucose unit.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Anhydro-β-D-cellotriose can be synthesized through the fast pyrolysis of cellulose. This method involves the thermal decomposition of cellulose at high temperatures in the absence of oxygen, leading to the formation of various anhydro-sugars, including 1,6-Anhydro-β-D-cellotriose . Another method involves the enzymatic hydrolysis of cellulose using specific cellulases that target the β-1,4-glycosidic bonds .
Industrial Production Methods
Industrial production of 1,6-Anhydro-β-D-cellotriose primarily relies on the enzymatic hydrolysis of lignocellulosic biomass. This process involves the use of acid-based or enzyme-based hydrolysis to break down cellulose into smaller oligosaccharides, including 1,6-Anhydro-β-D-cellotriose . The enzyme-based method is preferred due to its milder reaction conditions and higher specificity .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Anhydro-β-D-cellotriose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 1,6-Anhydro-β-D-cellotriose, leading to the formation of corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohols.
Substitution: Substitution reactions can be carried out using halogenating agents to introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1,6-Anhydro-β-D-cellotriose, which can be further utilized in different applications .
Applications De Recherche Scientifique
1,6-Anhydro-β-D-cellotriose has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,6-Anhydro-β-D-cellotriose involves its interaction with specific enzymes, such as cellulases. These enzymes cleave the β-1,4-glycosidic linkages, leading to the breakdown of the compound into smaller glucose units . The molecular targets include the active sites of cellulases, where the hydrolysis of glycosidic bonds occurs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cellobiose: A disaccharide composed of two glucose units linked by a β-1,4-glycosidic bond.
Cellotetraose: A tetrasaccharide composed of four glucose units linked by β-1,4-glycosidic bonds.
Cellopentaose: A pentasaccharide composed of five glucose units linked by β-1,4-glycosidic bonds.
Uniqueness
1,6-Anhydro-β-D-cellotriose is unique due to the presence of the anhydro bridge between the first and sixth carbon atoms of the terminal glucose unit. This structural feature imparts distinct chemical and physical properties to the compound, making it valuable for various applications .
Propriétés
Formule moléculaire |
C18H30O15 |
|---|---|
Poids moléculaire |
486.4 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H30O15/c19-1-4-7(21)8(22)11(25)17(29-4)32-14-5(2-20)30-18(13(27)10(14)24)33-15-6-3-28-16(31-6)12(26)9(15)23/h4-27H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1 |
Clé InChI |
DVECZTMWKIBIIN-CSHPIKHBSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES canonique |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086283.png)
![methyl (2E)-3-{1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoate](/img/structure/B14086288.png)

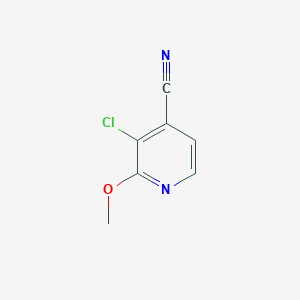
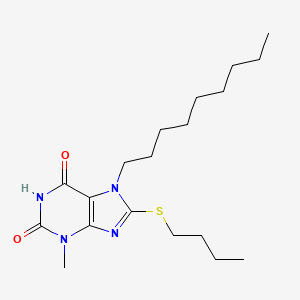
![2-(2-Hydroxyethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086306.png)

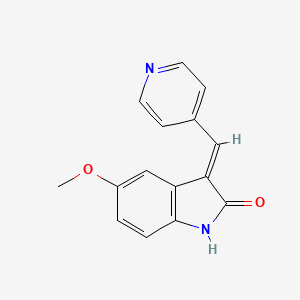
![2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitropyridine-3-carboxamide](/img/structure/B14086320.png)
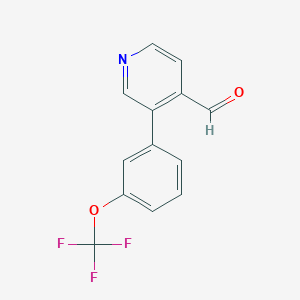


![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086345.png)
